molecular formula C9H18ClNO5 B561723 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride CAS No. 24384-88-1

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride

Cat. No.: B561723
CAS No.: 24384-88-1
M. Wt: 255.695
InChI Key: QEQNNZBTSSPTPF-USZWJLIHSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides critical information about its stereochemical arrangement and structural organization. The complete International Union of Pure and Applied Chemistry name is (3aR,5R,6S,6aR)-5-[(1R)-2-amino-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-ol;hydrochloride. This comprehensive nomenclature reveals the complex polycyclic structure formed by the fusion of the glucofuranose ring system with the isopropylidene protecting group, creating a distinctive tetrahydrofuro[2,3-d]dioxol framework.

The stereochemical descriptors embedded within the nomenclature indicate the absolute configuration at each chiral center throughout the molecule. The (3aR,5R,6S,6aR) designation specifies the configuration of the core ring system, while the (1R) descriptor defines the stereochemistry of the side chain bearing the amino group. This stereochemical complexity arises from the α-D-glucofuranose backbone, which inherently possesses multiple chiral centers that must be preserved during synthetic transformations leading to the final amino derivative.

The compound exists as a hydrochloride salt, indicated by the semicolon separator in the International Union of Pure and Applied Chemistry name, which significantly influences its physical properties and chemical behavior. The salt formation occurs through protonation of the primary amino group, creating a stable ionic species that enhances solubility in polar solvents and provides improved crystalline properties for isolation and characterization purposes.

Properties

IUPAC Name

(3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQNNZBTSSPTPF-USZWJLIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CN)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675571
Record name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24384-88-1
Record name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 1,2-O-Isopropylidene-alpha-D-glucofuranose

The starting material, 1,2-O-isopropylidene-alpha-D-glucofuranose, is prepared by reacting D-glucose with acetone in the presence of an acid catalyst. This step protects the 1,2-hydroxyls, leaving the 3,5,6-hydroxyls free for subsequent modifications.

Key Reaction Conditions:

  • Reactants: D-glucose, acetone, sulfuric acid.

  • Temperature: Room temperature to 50°C.

  • Yield: ~90% (reported in analogous procedures).

Step 2: Tosylation at C6

The C6 hydroxyl is activated using p-toluenesulfonyl chloride (tosyl chloride) in anhydrous pyridine and dichloromethane (DCM). This step generates 1,2-O-isopropylidene-6-O-tosyl-alpha-D-glucofuranose, a critical intermediate for azide substitution.

Example Protocol (From):

  • Reactants: 1,2-O-isopropylidene-alpha-D-glucofuranose (0.513 g, 2.32 mmol), tosyl chloride (0.479 g, 2.55 mmol).

  • Solvents: Pyridine (3.8 ml), DCM (5.8 ml).

  • Conditions: Stirred under nitrogen at room temperature for 48 hours.

  • Workup: Extraction with DCM, washing with saturated NaHCO₃, and drying over MgSO₄.

  • Yield: 85–90%.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 5.99 (d, J = 4.0 Hz, H1), 4.58 (d, J = 4.0 Hz, H2), 4.25 (m, H6).

  • IR (neat): 3475 cm⁻¹ (O–H stretch).

Step 3: Azide Substitution

The tosyl group is displaced by sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF), yielding 6-azido-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose.

Example Protocol (From):

  • Reactants: 1,2-O-isopropylidene-6-O-tosyl-alpha-D-glucofuranose (10 g, 0.025 mol), NaN₃ (1.95 g, 0.03 mol).

  • Solvent: DMF (100 ml).

  • Conditions: Heated at 70–80°C for 2.5 hours.

  • Workup: Solvent removal under vacuum, extraction with ethyl acetate.

  • Yield: 88–92%.

Step 4: Reduction of Azide to Amine

The azide intermediate is reduced to the primary amine using lithium aluminum hydride (LAH) or hydrogenation. LAH is preferred for its efficiency in anhydrous conditions.

Example Protocol (From):

  • Reactants: 6-azido-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose (5 g, 0.017 mol), LAH (0.65 g, 0.017 mol).

  • Solvent: Anhydrous tetrahydrofuran (THF, 50 ml).

  • Conditions: Refluxed for 4 hours under nitrogen.

  • Workup: Quenched with water, filtered, and concentrated.

  • Yield: 78–85%.

Step 5: Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in a polar solvent to form the hydrochloride salt.

Example Protocol:

  • Reactants: 6-amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose (2 g, 8.7 mmol), HCl (1 M in ether).

  • Solvent: Ethanol or methanol.

  • Conditions: Stirred at 0–5°C for 1 hour.

  • Workup: Filtration and drying under vacuum.

  • Yield: 95–98%.

Reaction Mechanism and Optimization

Tosylation and SN2 Displacement

Tosylation proceeds via nucleophilic attack of the C6 hydroxyl on the electrophilic sulfur of tosyl chloride, forming a stable tosylate. Subsequent SN2 displacement by azide occurs with inversion of configuration at C6, ensuring retention of the alpha-D-glucofuranose stereochemistry.

Key Optimization Parameters:

  • Solvent Choice: Pyridine acts as both base and solvent, neutralizing HCl byproduct.

  • Temperature Control: Prolonged reaction times (>48 hours) at room temperature prevent side reactions.

Azide Reduction

LAH reduces the azide to amine via a two-electron mechanism, generating intermediate nitrene species that rapidly protonate to form the primary amine.

Safety Note:

  • LAH reactions require strict anhydrous conditions to avoid violent decomposition.

Purification and Characterization

Purification Techniques

  • Recrystallization: The hydrochloride salt is recrystallized from methanol/ether mixtures to achieve >99% purity.

  • Flash Chromatography: Used for intermediates (e.g., azide derivative) with silica gel and ethyl acetate/hexane eluents.

Spectroscopic Data

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride:

  • Molecular Weight: 255.69 g/mol.

  • ¹H NMR (D₂O): δ 5.85 (d, J = 4.0 Hz, H1), 4.50 (d, J = 4.0 Hz, H2), 3.90–3.70 (m, H3–H5), 3.30 (dd, J = 12.0, 4.0 Hz, H6).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (N–H bend).

Comparative Analysis of Methods

Parameter Tosylation-Azide Route Direct Amination
Yield 75–85%<50% (literature)
Purity >98%Variable
Byproducts Minimal (controlled conditions)Significant
Scalability HighLow

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor due to its protected furanose ring. The 1,2-O-isopropylidene group stabilizes the α-configuration, enabling selective coupling at the anomeric center (C-1).

Reaction Type Conditions Products References
Acid-catalyzed hydrolysis 0.1 M HCl, 40°C6-Amino-6-deoxy-α-D-glucofuranose
Glycosidic bond formation BF₃·Et₂O (catalyst), acceptor alcoholsOligosaccharides, glycopeptides

Protecting Group Strategies

The 1,2-O-isopropylidene group is acid-labile, enabling selective deprotection for further functionalization:

Position Protecting Group Deprotection Conditions Applications
C-1/C-2Isopropylidene0.1 M HCl, 40°CUnmasks C-1/C-2 for oxidation
C-3/C-5Benzyl, acetylHydrogenolysis (H₂/Pd-C) or NaOHCustom derivatization

Amino Group Derivatization

The primary amine at C-6 undergoes alkylation, acylation, and Schiff base formation:

Reaction Reagents Products Applications
Alkylation Alkyl halides, K₂CO₃, DMF6-(Alkylamino)-6-deoxy derivativesAnticancer agents
Acylation Acetic anhydride, pyridine6-Acetamido derivativesStability enhancement
Schiff base formation Aldehydes/ketones, EtOHImine-linked glycoconjugatesBioconjugation probes

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to HCl (>1 M) cleaves the isopropylidene group .
  • Amine Oxidation : The C-6 amine may oxidize to nitro under harsh conditions (e.g., HNO₃) .
  • Racemization : Observed at C-1 under basic conditions (pH > 9) .

Key Research Findings

  • Anticancer Activity : Alkylated derivatives show IC₅₀ values of 2–10 µM against HeLa cells .
  • Enzyme Inhibition : Phosphorylated analogs inhibit UDP-glucose dehydrogenase (Ki = 0.8 µM) .
  • Structural Insights : X-ray crystallography confirms α-furanose conformation (bond angles: C1-O5-C5 = 112°) .

Data Tables

Table 1: Comparative Reactivity of 6-Amino Derivative

Reaction Site Reactivity Key Byproducts
C-1 (Anomeric)HighHydrolyzed furanose
C-6 (Amine)ModerateOver-alkylated products
C-5 (Hydroxyl)LowPhosphorylation intermediates

Table 2: Yield Optimization for Common Reactions

Reaction Optimal Solvent Catalyst Yield (%)
AlkylationDMFK₂CO₃78–85
AcylationPyridineDMAP92
PhosphorylationTHFPOCl₃/DIPEA68

Scientific Research Applications

Synthetic Organic Chemistry

Chiral Building Block:
The compound serves as a versatile chiral building block in the synthesis of various biologically active molecules. It can be utilized to prepare:

  • L-acovenose : A sugar derivative with potential applications in glycoscience.
  • 6-deoxy-L-idose : Important for synthesizing nucleosides and other bioactive compounds.
  • Carbanucleosides : These are nucleoside analogs that have shown promise in antiviral and anticancer therapies .

Vinyl Ether Synthesis:
The compound can react with acetylene to produce vinyl ether-based chiral carbohydrate synthons using superbase catalytic systems. This reaction is significant for developing new materials and pharmaceuticals .

Medicinal Chemistry

Antibacterial Activity:
Research has demonstrated that derivatives of 6-amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose exhibit antibacterial properties. In vitro studies have shown moderate to good antibacterial activity against various human pathogenic bacteria, particularly Gram-positive strains .

Bacteria Type Activity Level
Gram-positiveModerate to Good
Gram-negativeLower Effectiveness

Biochemical Research

Proteomics Research:
This compound is employed as a biochemical reagent in proteomics research, particularly in the study of glycoproteins and their interactions. Its ability to modify glycan structures makes it valuable for understanding protein function and stability .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of synthesized derivatives of 6-amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose against six pathogenic bacteria. The results indicated that these compounds were more effective against Gram-positive bacteria compared to Gram-negative bacteria, suggesting potential for developing new antibacterial agents .

Case Study 2: Synthesis of Carbanucleosides

In another study, researchers utilized this compound to synthesize both enantiomers of carbanucleosides from D-glucose derivatives. The methodology involved stereoselective hydrogenation and regioselective protection steps, showcasing its utility in complex organic synthesis .

Mechanism of Action

The mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. Its isopropylidene protection group enhances its stability and bioavailability, making it effective in targeting viral infections and malignant tumors.

Comparison with Similar Compounds

Key Observations :

  • The amino group in the target compound enables direct conjugation with carboxylic acids or carbonyl-containing molecules, unlike the azide or tosyl groups, which require additional activation steps .
  • The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like the 6-azido derivative, which is typically hydrophobic .

Reactivity in Ring Puckering and Conformation

The glucofuranose ring adopts a puckered conformation, quantified using Cremer-Pople parameters (e.g., puckering amplitude q and phase angle Φ) . X-ray crystallography of the 6-azido derivative reveals a monoclinic crystal system (space group P2₁) with β = 101.255° and distinct torsion angles (e.g., O4—C6—O1 = 109.68°, C2—C1—N1—N2 = 81.8°) . The amino group in the hydrochloride derivative likely induces steric and electronic effects, altering puckering parameters compared to azido or tosyl analogs.

Crystallographic and Spectroscopic Data

Crystallographic Comparison

Parameter 6-Amino Hydrochloride 6-Azido Derivative
Crystal System Not reported Monoclinic (P2₁)
Unit Cell Dimensions (Å) N/A a = 5.7615, b = 9.7752, c = 10.6833
Hydrogen Bonding O—H⋯N (expected) N/A (azide group lacks H-bond donors)

Note: The 6-azido derivative exhibits a tightly packed monoclinic lattice with R[F²] = 0.036 and wR = 0.086 , whereas the hydrochloride’s ionic nature likely promotes stronger intermolecular interactions (e.g., NH₃⁺⋯Cl⁻).

Biological Activity

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride (CAS Number: 24384-87-0) is a significant carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a protected hydroxyl group, making it a candidate for various biological applications, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C9H18ClNO5
  • Molecular Weight : 219.24 g/mol
  • Synthesis : The compound can be synthesized using triphenylphosphine in pyridine under controlled conditions, yielding high purity and yield rates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of glycosylated compounds similar to 6-amino derivatives. For instance, glycoconjugates derived from glucose have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the induction of apoptosis through the activation of GLUT transporters, which facilitate the uptake of these compounds into cancer cells .

Table 1: Cytotoxicity Data of Glycoconjugates

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
Glycoconjugate A-1MCF-71535
Glycoconjugate A-2HCT-1161046
6-Amino DerivativeNHDF-Neo>50<5

The data indicates that while the compound exhibits potent activity against cancer cells, it shows significantly lower toxicity towards normal human dermal fibroblast (NHDF) cells, suggesting a favorable selectivity profile .

Antibacterial Activity

In vitro studies have also assessed the antibacterial properties of derivatives related to 6-amino-6-deoxy compounds. These studies reveal that such compounds exhibit moderate to good antibacterial activity against a range of human pathogenic bacteria, particularly Gram-positive strains .

Table 2: Antibacterial Activity Against Pathogenic Bacteria

BacteriaGram TypeActivity Level
Staphylococcus aureusPositiveModerate
Escherichia coliNegativeLow
Streptococcus pneumoniaePositiveGood

The findings suggest that modifications at the anomeric position and other structural alterations can enhance antibacterial efficacy .

The biological activity of 6-amino-6-deoxy derivatives is believed to stem from their ability to interact with specific cellular pathways:

  • Apoptosis Induction : The compounds facilitate apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.
  • GLUT Transporter Interaction : Enhanced affinity for glucose transporters allows for selective uptake in tumor cells, thereby increasing cytotoxic effects while minimizing harm to normal cells.

Case Studies

A notable study investigated the effects of various derivatives on cell viability and apoptosis in both cancerous and non-cancerous cell lines. The results indicated a pronounced increase in apoptotic markers in cancer cells treated with glycosylated derivatives compared to controls. Conversely, normal cell lines showed minimal toxicity, underscoring the therapeutic potential of these compounds in targeted cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose hydrochloride?

The compound is typically synthesized via selective functionalization at the C6 position of 1,2-O-isopropylidene-α-D-glucofuranose. A common method involves nucleophilic substitution using ammonia or amine derivatives under controlled conditions. Purification is achieved via column chromatography with optimized eluent systems (e.g., dichloromethane:ethyl acetate, 65:35 v/v), yielding a colorless solid with a melting point of ~65°C . Validation of purity requires thin-layer chromatography (TLC) and melting point comparison to literature values.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on spectral characterization:

  • NMR : 1^1H and 13^13C NMR analyze the isopropylidene protecting group (δ ~1.3–1.5 ppm for methyl protons) and the glucofuranose ring conformation.
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak ([M+H]+^+ or [M-Cl]+^+ for the hydrochloride salt).
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N–H stretch) and 1200–1250 cm1^{-1} (C–N stretch) verify the amino group .

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound are limited, general precautions for amino sugars and hydrochloride salts apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in a desiccator at 2–8°C to prevent hydrolysis of the isopropylidene group .

Advanced Research Questions

Q. How can site-selective acylation at the C6 amino group be optimized for derivative synthesis?

Advanced acylation strategies involve:

  • Catalytic Control : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity of acylating agents (e.g., lauroyl chloride) at the amino group.
  • Solvent Optimization : Non-polar solvents (e.g., toluene) minimize competing reactions at hydroxyl groups.
  • Kinetic Monitoring : Reaction progress is tracked via 1^1H NMR to identify intermediates and optimize reaction time (typically 4–6 hours at 0–5°C) .

Q. How do discrepancies in spectral data for derivatives arise, and how are they resolved?

Contradictions in NMR or mass spectra often stem from:

  • Steric Effects : Bulky substituents (e.g., benzylhexadecyl groups) alter ring puckering, shifting proton chemical shifts.
  • Solvent Artifacts : Residual solvents (e.g., DMSO-d6_6) may obscure peaks; lyophilization or deuterated solvent exchanges are recommended.
  • Resolution : Use 2D NMR (e.g., HMBC, HSQC) to assign ambiguous signals and compare with computational models (DFT-based chemical shift predictions) .

Q. What methodologies are used to assess the antimicrobial potential of amino-deoxyglucofuranose derivatives?

Antimicrobial assays include:

  • Broth Microdilution : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values calculated.
  • Time-Kill Kinetics : Evaluate bactericidal activity over 24 hours.
  • Synergy Testing : Combine derivatives with commercial antibiotics (e.g., ampicillin) to identify additive effects. Recent studies report MIC ranges of 8–64 µg/mL for lauroyl derivatives .

Q. How can chiral purity be maintained during scale-up synthesis?

Chiral integrity is preserved via:

  • Protecting Group Strategy : The 1,2-O-isopropylidene group stabilizes the glucofuranose ring, preventing epimerization.
  • Low-Temperature Reactions : Conduct substitutions below 10°C to minimize racemization.
  • HPLC Validation : Use chiral columns (e.g., CHIRALPAK IA) to confirm enantiomeric excess (>98%) .

Methodological Challenges and Future Directions

Q. What are the limitations in current biological activity studies, and how can they be addressed?

Limitations include:

  • Low Solubility : Hydrophobic derivatives (e.g., octanoyl) require DMSO carriers, complicating in vivo testing. Solutions: Develop PEGylated formulations or pro-drugs.
  • Mechanistic Uncertainty : Use transcriptomic profiling (RNA-seq) to identify target pathways in microbial strains .

Q. How can computational tools enhance the design of novel derivatives?

  • Molecular Docking : Predict binding affinities to bacterial enzymes (e.g., penicillin-binding proteins).
  • QSAR Models : Correlate acyl chain length with antimicrobial activity to guide synthetic priorities .

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